N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1797812-48-6
VCID: VC4231502
InChI: InChI=1S/C13H14F2N4O2S/c1-19(2)13-5-6-16-12(18-13)8-17-22(20,21)9-3-4-10(14)11(15)7-9/h3-7,17H,8H2,1-2H3
SMILES: CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F
Molecular Formula: C13H14F2N4O2S
Molecular Weight: 328.34

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide

CAS No.: 1797812-48-6

Cat. No.: VC4231502

Molecular Formula: C13H14F2N4O2S

Molecular Weight: 328.34

* For research use only. Not for human or veterinary use.

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide - 1797812-48-6

Specification

CAS No. 1797812-48-6
Molecular Formula C13H14F2N4O2S
Molecular Weight 328.34
IUPAC Name N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3,4-difluorobenzenesulfonamide
Standard InChI InChI=1S/C13H14F2N4O2S/c1-19(2)13-5-6-16-12(18-13)8-17-22(20,21)9-3-4-10(14)11(15)7-9/h3-7,17H,8H2,1-2H3
Standard InChI Key KTKFXFLMRHSIQS-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F

Introduction

Synthesis Methods

Synthesizing compounds like N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide typically involves multi-step reactions. These may include:

  • Step 1: Preparation of the pyrimidine core with the appropriate substitution.

  • Step 2: Introduction of the benzenesulfonamide moiety through a suitable coupling reaction.

  • Step 3: Purification and crystallization to obtain the final compound.

StepReaction ConditionsYield
1Pyrimidine synthesisVariable
2Coupling reaction50-80%
3Purification90-95%

Biological Activities

Compounds with similar structures to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide may exhibit various biological activities, such as enzyme inhibition or receptor binding. For instance, pyrimidine derivatives are known for their roles in inhibiting kinases or interacting with DNA/RNA, while benzenesulfonamides can act as inhibitors of carbonic anhydrase or other enzymes.

Biological ActivityPotential Targets
Enzyme InhibitionKinases, Carbonic Anhydrase
Receptor BindingGPCRs, Nuclear Receptors

Research Findings and Future Directions

While specific research findings on N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide are not available, studies on similar compounds suggest potential applications in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo assays.

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